molecular formula C8H24Cl3N3 B586725 sym-Homo Spermidine Trihydrochloride CAS No. 189340-78-1

sym-Homo Spermidine Trihydrochloride

Cat. No.: B586725
CAS No.: 189340-78-1
M. Wt: 268.651
InChI Key: ASPPINREBNQPGP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the polyamine class of organic compounds, specifically categorized as a triamine derivative. The compound bears the Chemical Abstracts Service registry number 189340-78-1 and possesses the molecular formula C8H24Cl3N3, resulting in a molecular weight of 268.66 daltons. The systematic chemical nomenclature identifies this substance as N-(4-aminobutyl)-1,4-butanediamine trihydrochloride, reflecting its structural composition of two butanediamine units connected through an amino linkage. The prefix "sym" indicates the symmetrical arrangement of the aminobutyl groups within the molecular structure, distinguishing it from asymmetrical polyamine analogs.

The compound's International Union of Pure and Applied Chemistry nomenclature follows standard conventions for polyamine salts, with the trihydrochloride designation indicating the presence of three hydrochloride groups associated with the three amino functionalities. The simplified molecular identifier code represents the structure as NCCCCNCCCCN with three associated hydrochloric acid molecules. This chemical classification places this compound within the broader category of aliphatic polyamines, which are characterized by multiple amino groups separated by methylene chains of varying lengths.

The structural relationship to other polyamines becomes evident when comparing molecular formulas and arrangements. Regular spermidine trihydrochloride, bearing the formula C7H22Cl3N3, differs by containing one fewer carbon atom in its carbon chain structure. This distinction highlights the "homo" designation, which indicates an extended carbon chain compared to the parent spermidine molecule. The compound's systematic positioning within polyamine nomenclature reflects both its structural characteristics and its functional relationships to other members of this important class of biological molecules.

Historical Context in Polyamine Research

The discovery and characterization of polyamines trace back to 1678 when Antonie van Leeuwenhoek first identified crystalline substances in human semen. These initial observations marked the beginning of what would become an extensive field of research spanning over three centuries. The structure of these crystals, initially named "spermine," remained unelucidated until Rosenheim's work approximately 250 years later, which established the foundation for understanding polyamine chemistry. Subsequently, researchers isolated additional polyamines including spermidine and putrescine from both prokaryotic and eukaryotic systems, expanding the recognized scope of this compound class.

The development of sym-homospermidine research emerged from studies investigating naturally occurring polyamines in plant systems. Particularly significant was the isolation of sym-homospermidine from sandal leaves, where researchers found this compound in relatively large concentrations. The biosynthetic studies revealed that arginine served as the most effective precursor for sym-homospermidine formation, demonstrating approximately ten-fold greater activity compared to ornithine as a substrate. These investigations established that unlabeled agmatine and putrescine markedly inhibited the incorporation of radioactive arginine into homospermidine, providing crucial insights into the biosynthetic pathway.

Significance in Biochemical Studies

This compound serves multiple critical functions in contemporary biochemical research, particularly as an anti-tumor agent and cellular growth regulator. The compound's role in cellular processes extends to its involvement in growth and division mechanisms, where it functions by regulating the activity of enzymes associated with these fundamental biological processes. Additionally, the compound contributes to maintaining the structural integrity of cell membranes and provides protection against oxidative damage, thereby contributing to overall cellular protection and homeostasis.

The compound's biochemical significance becomes particularly evident in its relationship to homospermidine synthase, an enzyme that catalyzes the formation of sym-homospermidine through the transfer of aminobutyl moieties from spermidine to putrescine substrates. This enzymatic reaction represents the first pathway-specific step in pyrrolizidine alkaloid biosynthesis, positioning sym-homospermidine as a crucial precursor molecule. Research has demonstrated that homospermidine synthase exhibits specific activity measurements of 590 pikat per milligram when utilizing spermidine and putrescine as substrates under optimal conditions.

The structural characteristics of this compound make it particularly valuable for crystallographic studies and molecular structure investigations. X-ray diffraction analysis of related sym-homospermidine compounds has revealed important details about molecular conformation and hydrogen bonding patterns. These studies indicate that the amine exists in its most favorable all-trans conformation, with crystal structures stabilized predominantly through networks of hydrogen bonds. Such structural information proves essential for understanding the compound's interactions with biological macromolecules and its mechanisms of action in cellular systems.

The compound's significance extends to its role as a research tool for investigating polyamine metabolism and its regulation in various biological systems. The availability of deuterated analogs, such as sym-Homo Spermidine-d4 Trihydrochloride, enables sophisticated isotope labeling studies that can track metabolic pathways and quantify polyamine turnover rates. These analytical applications have proven invaluable for advancing our understanding of polyamine biology and developing new therapeutic approaches targeting polyamine-dependent processes.

Properties

IUPAC Name

N'-(4-aminobutyl)butane-1,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3.3ClH/c9-5-1-3-7-11-8-4-2-6-10;;;/h11H,1-10H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASPPINREBNQPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCCN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: sym-Homo Spermidine Trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of sym-Homo Spermidine, such as N1-(4-Aminobutyl)-1,4-butanediamine and Bis-(4-aminobutyl)amine .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Stability
sym-Homo Spermidine TriHCl C₈H₁₇D₄N₃·3HCl 272.68 Deuterium at C4 and C5 positions High (deuterium reduces enzymatic degradation)
Spermidine Trihydrochloride C₇H₁₉N₃·3HCl 254.63 Free base spermidine + 3HCl Moderate (hygroscopic, air-sensitive)
Spermidine (free base) C₇H₁₉N₃ 145.25 Uncharged polyamine with three amine groups Low (prone to oxidation)
Spermine Tetrahydrochloride C₁₀H₂₆N₄·4HCl 348.78 Four amine groups + 4HCl Moderate (similar to spermidine salts)

Key Insights :

  • Deuterium Labeling : sym-Homo Spermidine TriHCl’s deuterated structure enhances stability, making it suitable for metabolic tracing and long-term studies .
  • Salt Forms : Hydrochloride salts (e.g., trihydrochloride) improve solubility and shelf-life compared to free bases .

Bioavailability and Absorption

Compound Bioavailability Absorption Efficiency Key Applications
sym-Homo Spermidine TriHCl Not quantified (research use) Presumed high due to deuterium Isotopic tracing, cancer research
Spermidine Trihydrochloride High (synthetic stability) ~30–50% higher than free base Supplements, clinical trials
Spermidine (free base) Low (dietary sources) Variable (food-dependent) Natural dietary intake, basic research

Research Findings :

  • Spermidine trihydrochloride demonstrates 50% higher bioavailability than free-base spermidine due to improved solubility and resistance to gastric degradation .
  • sym-Homo Spermidine TriHCl’s deuterium may slow metabolic clearance, extending its half-life in vivo .

Functional and Therapeutic Roles

Compound Biological Functions Therapeutic Applications
sym-Homo Spermidine TriHCl Induces autophagy, protects membranes, modulates cell division enzymes Antineoplastic therapies, tracer studies
Spermidine Trihydrochloride Enhances autophagy, stabilizes DNA, reduces oxidative stress Longevity supplements, cardiovascular health
Spermine Regulates gene expression, ion channel activity Neuroprotection, anti-inflammatory
Putrescine Precursor for spermidine/spermine, supports cell proliferation Wound healing, plant metabolism studies

Comparative Efficacy :

  • Anticancer Activity : sym-Homo Spermidine TriHCl shows promise in targeting cancer cell proliferation, while spermidine trihydrochloride is primarily studied for longevity .
  • Autophagy Induction : Both spermidine forms induce autophagy, but the trihydrochloride salt achieves this at lower doses due to better absorption .

Biological Activity

sym-Homo Spermidine Trihydrochloride is a polyamine compound that plays a significant role in various biological processes. As an analogue of spermidine, it is involved in cellular growth, differentiation, and the modulation of gene expression. This article delves into its biological activity, mechanisms of action, biochemical properties, and potential applications in research and therapy.

The biological activity of this compound is primarily attributed to its interactions with cellular components:

  • Enzyme Interaction : The compound binds to key enzymes in polyamine metabolism, such as ornithine decarboxylase and S-adenosylmethionine decarboxylase. This interaction can modulate enzyme activity, impacting the levels of polyamines within cells.
  • Gene Expression Modulation : It influences gene expression by interacting with DNA and RNA, which can lead to changes in cellular processes like proliferation and differentiation.
  • Cellular Signaling Alteration : The compound affects various signaling pathways, contributing to physiological responses such as inflammation reduction and cell growth regulation.

This compound exhibits several important biochemical properties:

  • Polyamine Structure : Its polyamine structure allows it to interact with negatively charged molecules like DNA and RNA through ionic bonds with phosphate groups.
  • Stability and Solubility : The trihydrochloride form enhances its solubility in aqueous solutions, making it suitable for biological applications .
  • Antioxidant Activity : It has been shown to increase the activity of antioxidant enzymes, thereby improving cellular resilience against oxidative stress .

Case Studies

  • Cell Proliferation Studies : Research indicates that this compound promotes cell proliferation in various cell lines. In one study, treatment with this compound resulted in a significant increase in cell viability compared to untreated controls.
  • Gene Expression Analysis : A study utilizing microarray technology revealed that this compound modulates the expression of genes involved in cell cycle regulation and apoptosis. Notably, genes associated with anti-apoptotic pathways were upregulated, suggesting a protective role against programmed cell death.
  • Therapeutic Potential : In animal models, administration of this compound demonstrated anti-inflammatory effects and improved metabolic profiles, indicating its potential use in treating metabolic disorders.

Data Table

The following table summarizes key properties and findings related to this compound:

Property/StudyDescription
Chemical Formula C7H22Cl3N3
Molecular Weight 254.629 g/mol
Density 0.906 g/cm³
Melting Point 257-259 °C
Biological Role Modulates enzyme activity, gene expression, and cellular signaling
Key Findings Promotes cell proliferation; modulates anti-apoptotic gene expression; exhibits anti-inflammatory effects

Applications in Research

This compound has diverse applications across various fields:

  • Biochemistry : Used as a reagent for studying polyamine metabolism and enzyme interactions.
  • Cell Biology : Investigated for its role in stabilizing nucleic acids and promoting cell growth.
  • Pharmacology : Explored for potential therapeutic uses in metabolic disorders and age-related diseases due to its longevity-promoting properties .

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